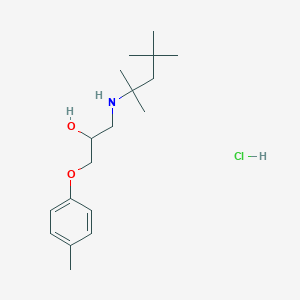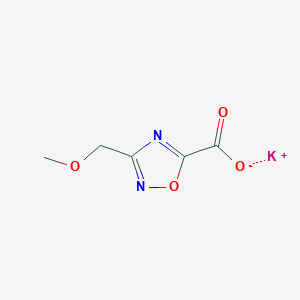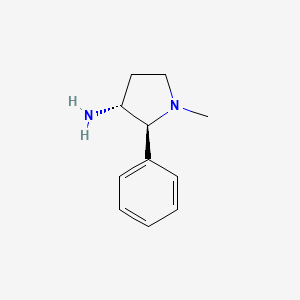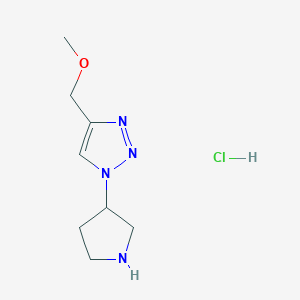
1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TTP or TTPA and is a beta-adrenergic receptor agonist.
Aplicaciones Científicas De Investigación
Synthesis of Amino Acids and Carbohydrates
The synthesis and resolution of amino acids such as L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, utilize procedures that might involve compounds structurally related to "1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride" (Shimohigashi, Lee, & Izumiya, 1976). Additionally, the exploration of modified carbohydrates through conjugate additions showcases innovative approaches to crafting carbohydrate analogues (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).
Protective Strategies in Organic Synthesis
Research on protective strategies highlights the selective deblocking of propargyl carbonates, demonstrating the compound's utility in complex organic syntheses where selective protection and deprotection are crucial (Ramesh, Bhat, & Chandrasekaran, 2005). This aspect is essential for developing synthetic routes that require precise control over functional group transformations.
Molecular Interaction Studies
Studies on the self-association of pyridylalkanols and their behavior in various solvents contribute to understanding the molecular interactions and association tendencies of compounds with similar structural motifs (Lomas, Adenier, & Cordier, 2006). Such investigations are vital for designing molecules with desired solubility and binding characteristics.
Propiedades
IUPAC Name |
1-(4-methylphenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-14-7-9-16(10-8-14)21-12-15(20)11-19-18(5,6)13-17(2,3)4;/h7-10,15,19-20H,11-13H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNVOMXBZLORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC(C)(C)CC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolyloxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2937095.png)
![2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B2937097.png)
![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2937101.png)

![2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2937103.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2937106.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2937107.png)


![2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2937114.png)